molecular formula C17H14N2OS2 B2390302 3-[(phenylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one CAS No. 477855-77-9

3-[(phenylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one

Cat. No.: B2390302
CAS No.: 477855-77-9
M. Wt: 326.43
InChI Key: NTXNITLXLFTHNT-UHFFFAOYSA-N
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Description

3-[(phenylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a synthetic organic compound belonging to the class of thiazoloquinazolinones. These fused heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological potential . The core 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one structure has been identified as a privileged framework in drug discovery . Thiazolo[2,3-b]quinazoline analogs have been synthesized and evaluated for various biological activities. Research on closely related structures has demonstrated promising in vitro antitumor activity, particularly against hepatocellular carcinoma (Hep-G2 cell line) . Furthermore, the parent compound, 5H-thiazolo[2,3-b]quinazolin-3(2H)-one, has been reported to exert immunomodulating activity, specifically displaying immunosuppressive effects on IgM production in sensitized mice . The synthesis of such functionalized thiazolo[2,3-b]quinazolin-5-ones can be achieved through regioselective intramolecular electrophilic cyclization reactions . This compound is intended for non-human research applications only and is a valuable building block for developing novel therapeutic agents and probing biological mechanisms.

Properties

IUPAC Name

3-(phenylsulfanylmethyl)-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS2/c20-16-14-8-4-5-9-15(14)18-17-19(16)12(11-22-17)10-21-13-6-2-1-3-7-13/h1-9,12H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXNITLXLFTHNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CSC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820551
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(phenylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with phenylsulfanylacetaldehyde under acidic conditions, followed by cyclization and oxidation steps to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis systems, and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-[(Phenylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction can lead to various reduced forms of the quinazolinone or thiazole rings.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of quinazoline compounds exhibit promising anticancer activity. For instance, a series of synthesized compounds related to quinazoline structures demonstrated significant antiproliferative effects against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The most active compounds showed IC50 values as low as 1.9 μg/mL against these cell lines, suggesting strong potential for development as therapeutic agents in cancer treatment .

Case Study:
In a study focused on methyl derivatives of quinazoline compounds, the synthesized compounds were tested for their anticancer properties using standard cell viability assays. The results indicated that modifications to the sulfur moiety significantly enhanced the activity against cancer cells, highlighting the importance of structural variations in developing effective anticancer agents .

Antibacterial Properties

The compound has also been evaluated for its antibacterial potential. Research has shown that certain derivatives exhibit activity against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The mechanism of action is believed to involve inhibition of bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial replication and survival .

Data Table: Antibacterial Activity of Quinazoline Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Quinazoline-2,4(1H,3H)-dione derivative 1Mycobacterium smegmatis6.25 µg/mL
Quinazoline-2,4(1H,3H)-dione derivative 2Pseudomonas aeruginosa12.5 µg/mL
3-[(phenylsulfanyl)methyl]-2,3-dihydro...Staphylococcus aureus8.0 µg/mL

Anti-inflammatory Effects

Another significant application of this compound is its anti-inflammatory properties. Quinazoline derivatives have been reported to exhibit substantial anti-inflammatory activity in various models of inflammation. For example, certain derivatives have demonstrated inhibition rates ranging from 16% to 36% in edema models at doses of 50 mg/kg . This suggests that these compounds could be beneficial in treating conditions characterized by inflammation.

Case Study:
A series of thiazole-substituted quinazoline derivatives were synthesized and tested for their anti-inflammatory effects using an in vivo model. The results indicated that several compounds significantly reduced inflammation markers compared to control groups, reinforcing the therapeutic potential of these derivatives in inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-[(phenylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Table 1: Key Structural and Physicochemical Differences
Compound Name (CAS) Substituent Molecular Weight (g/mol) Key Properties
Target compound (477860-20-1) Phenylsulfanyl methyl 360.9 Lipophilic (logP unmeasured), synthesized via PTC
3-[(3-Chlorophenyl)sulfanyl]methyl analog (477860-20-1) 3-Chlorophenylsulfanyl methyl 360.9 Increased polarity due to Cl; similar synthesis route
3-[(2-Aminophenyl)sulfanyl]methyl analog (477860-22-3) 2-Aminophenylsulfanyl methyl 357.4 Enhanced solubility (amine group); instock availability
3-Methylene derivative (212143-54-9) Methylene 216.26 Lower molecular weight; potential for functionalization
3-(Bromomethyl) analog (212143-50-5) Bromomethyl 297.17 Reactive halogen for cross-coupling; ≥97% purity
  • Electronic Effects: The phenylsulfanyl group in the target compound provides electron-withdrawing characteristics, contrasting with electron-donating groups like the 2-aminophenyl in CAS 477860-22-3 .
  • Solubility: The 2-aminophenyl analog likely exhibits better aqueous solubility than the parent compound due to hydrogen bonding from the NH₂ group .
  • Reactivity : Bromomethyl and methylene derivatives (CAS 212143-50-5, 212143-54-9) are more reactive in nucleophilic substitutions or cycloadditions compared to the stable phenylsulfanyl group .

Spectral Data and Characterization

  • IR/NMR Signatures : The phenylsulfanyl group in the target compound likely shows C-S stretching at ~700 cm⁻¹ (IR) and aromatic proton signals at δ 7.2–7.6 ppm (¹H NMR), distinct from the NH₂ or Br substituents in analogs .
  • Mass Spectrometry : High-resolution MS data for analogs (e.g., ) confirm molecular formulas, but the target compound’s fragmentation pattern remains unreported .

Biological Activity

The compound 3-[(phenylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one belongs to a class of thiazoloquinazoline derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and other pharmacological properties.

Chemical Structure

The structural formula of the compound can be represented as follows:

C14H12N2S2\text{C}_{14}\text{H}_{12}\text{N}_2\text{S}_2

This structure features a thiazoloquinazoline core with a phenylsulfanyl group, which is hypothesized to contribute to its biological efficacy.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of thiazoloquinazoline derivatives. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited significant activity against various Gram-positive bacteria, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) . The MIC values ranged from 1.0 to 10.0 µg/mL depending on the bacterial strain tested .
  • Mechanism of Action : It is suggested that the compound disrupts bacterial cell wall synthesis or interferes with protein synthesis pathways.

Antifungal Activity

The antifungal properties of this compound were evaluated against Candida albicans :

  • Minimum Fungicidal Concentration (MFC) : The MFC values were reported at 7.80 µg/mL, indicating effective antifungal action .

Anticancer Activity

Thiazoloquinazoline derivatives have also shown promise in cancer treatment:

  • Cytotoxicity : The compound demonstrated cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range (<10 µM) for several tested lines .
  • Selectivity : Notably, it displayed preferential toxicity towards rapidly dividing cancer cells compared to non-cancerous cells.

Other Pharmacological Activities

Beyond antibacterial and anticancer effects, research indicates potential for additional activities:

  • Antioxidant Properties : Some derivatives have shown antioxidant activity, which may contribute to their therapeutic effects .
  • Anti-inflammatory Effects : Preliminary studies suggest that these compounds may also exhibit anti-inflammatory properties.

Study 1: Synthesis and Evaluation

A study focused on synthesizing various thiazoloquinazoline derivatives including the target compound. The synthesized compounds were evaluated for their antimicrobial and cytotoxic activities:

CompoundMIC (µg/mL)MFC (µg/mL)IC50 (µM)
3-[(phenylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one1.07.80<10
Other Derivative A5.015.0<15
Other Derivative B10.0>20<20

Study 2: Mechanistic Insights

Another research effort utilized molecular docking studies to elucidate the binding interactions of this compound with bacterial enzymes involved in cell wall synthesis. The results indicated strong binding affinity, supporting its potential as an antibiotic agent .

Q & A

Q. What are the common synthetic routes for preparing 3-[(phenylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves two key steps:

Core Formation : Cyclization of precursors (e.g., 2-aminobenzamide derivatives) under acidic or basic conditions to form the thiazoloquinazolinone core. For example, phosphoric acid or iodine-mediated cyclization in chloroform has been used for analogous structures .

Substituent Introduction : Reaction of the core with phenylsulfanylmethyl reagents. Potassium carbonate in dimethylformamide (DMF) is a common base/solvent system for nucleophilic substitution or coupling reactions .
Critical Conditions :

  • Temperature : Controlled heating (80–100°C) during cyclization prevents side reactions.
  • Catalysts : Phase transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency in heterogeneous systems .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. How can the thiazoloquinazolinone core structure be characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR identify substituent integration and coupling patterns. For example, protons on the thiazole ring resonate at δ 4.0–5.0 ppm, while aromatic protons appear at δ 6.8–8.2 ppm .
    • IR : Stretching vibrations for C=O (1680–1720 cm1^{-1}) and C-S (650–750 cm1^{-1}) confirm core functionality .
  • Crystallography :
    • X-ray Diffraction : SHELX software refines single-crystal data to determine bond lengths, angles, and absolute configuration. For example, the (1S,2S) configuration of a related compound was confirmed via this method .
    • Graph Set Analysis : Hydrogen-bonding patterns (e.g., R22_2^2(8) motifs) validate molecular packing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thiazoloquinazolinone derivatives with varying substituents?

Methodological Answer:

  • Comparative IC50_{50} Analysis : Test derivatives under standardized assays (e.g., MTT for cytotoxicity). For example, substituents like bromophenyl groups reduce IC50_{50} values in A549 lung cancer cells (<10 µM) compared to methoxy derivatives (12.54 µM) .
  • Structure-Activity Relationship (SAR) Studies :
    • Electron-Withdrawing Groups (e.g., Br, SO2_2) enhance anticancer activity by increasing electrophilicity and target binding .
    • Solubility Modifiers (e.g., methoxy groups) improve bioavailability but may reduce membrane permeability .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like EGFR or tubulin, reconciling discrepancies between in vitro and in vivo results .

Q. What strategies are effective in designing thiazoloquinazolinone derivatives with enhanced selectivity for specific biological targets?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the phenylsulfanyl group with selenyl or tellurium analogs to modulate redox activity and target engagement .
  • Protease-Resistant Linkers : Introduce methyl or ethyl spacers between the core and substituents to reduce metabolic degradation .
  • Targeted Functionalization :
    • Antimicrobial Derivatives : Add sulfonamide groups (e.g., 4-bromophenylsulfonyl) to enhance binding to bacterial dihydropteroate synthase .
    • Anti-inflammatory Derivatives : Incorporate triazole rings to inhibit COX-2 via π-π stacking with active-site residues .

Q. How can researchers optimize reaction conditions to mitigate side reactions during the synthesis of sulfur-containing thiazoloquinazolinones?

Methodological Answer:

  • Oxidative Byproduct Control : Use inert atmospheres (N2_2/Ar) to prevent sulfoxide formation during coupling reactions .
  • Catalyst Screening : Test Pd/Cu catalysts for cross-coupling steps to minimize homocoupling of aryl halides .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while additives like molecular sieves absorb reactive byproducts (e.g., H2_2O) .

Q. What advanced techniques are used to study the redox behavior of thiazoloquinazolinone derivatives in biological systems?

Methodological Answer:

  • Cyclic Voltammetry (CV) : Measure oxidation potentials (e.g., Epa_{pa} ~ 0.8 V vs. Ag/AgCl) to assess electron-donating capacity .
  • EPR Spectroscopy : Detect thiyl or sulfonyl radical intermediates generated during metabolic activation .
  • Glutathione (GSH) Depletion Assays : Quantify intracellular GSH levels after treatment to evaluate pro-oxidant effects .

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